molecular formula C20H22N4O2 B034808 N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine CAS No. 106790-29-8

N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine

Cat. No. B034808
M. Wt: 350.4 g/mol
InChI Key: AMRIFVYXXYRMAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine, also known as DABA, is a chemical compound that has been widely used in scientific research. DABA is a diamine derivative of 2,5-dimethoxybenzene and is a member of the phenylenediamine family. The compound has been synthesized using various methods and has shown promising results in various scientific applications.

Mechanism Of Action

The mechanism of action of N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine is not fully understood. However, studies have shown that the compound inhibits the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are known to cause pain and swelling. By inhibiting COX enzymes, N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine reduces the production of prostaglandins and, thus, reduces inflammation.

Biochemical And Physiological Effects

N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine has been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).

Advantages And Limitations For Lab Experiments

N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine has several advantages as a reagent in lab experiments. The compound is readily available and relatively inexpensive. It is also stable and can be stored for long periods without degradation. However, N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine has some limitations. The compound is insoluble in water and requires organic solvents for dissolution. It is also toxic in high concentrations and requires careful handling.

Future Directions

There are several future directions for research involving N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine. The compound has shown promising results in the treatment of various inflammatory conditions, such as arthritis and colitis. Further research is needed to determine the optimal dosage and administration of N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine for these conditions. The compound has also shown anti-cancer properties and may have potential as a chemotherapeutic agent. Further research is needed to determine the mechanism of action and efficacy of N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine in cancer treatment.

Synthesis Methods

The synthesis of N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine can be achieved through various methods, including the reduction of 2,5-dimethoxybenzene-1,4-dinitro compound, the reaction of 2,5-dimethoxybenzene-1,4-diamine with 4-fluoronitrobenzene, and the reaction of 4-amino-2,5-dimethoxybenzoic acid with 4-nitroaniline. The most commonly used method involves the reduction of 2,5-dimethoxybenzene-1,4-dinitro compound using SnCl~2~. The yield of N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine obtained from this method is around 70%.

Scientific Research Applications

N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine has been extensively used in scientific research, especially in the field of biochemistry and pharmacology. The compound has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. It has also been used as a reagent in the synthesis of various organic compounds.

properties

CAS RN

106790-29-8

Product Name

N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

1-N,1-N-bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine

InChI

InChI=1S/C20H22N4O2/c1-25-19-12-18(20(26-2)11-17(19)23)24(15-7-3-13(21)4-8-15)16-9-5-14(22)6-10-16/h3-12H,21-23H2,1-2H3

InChI Key

AMRIFVYXXYRMAS-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1N)OC)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N

Canonical SMILES

COC1=CC(=C(C=C1N)OC)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N

synonyms

N,N-Bis(4-aminophenyl)-2,5-dimethoxy-1,4-benzenediamine

Origin of Product

United States

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